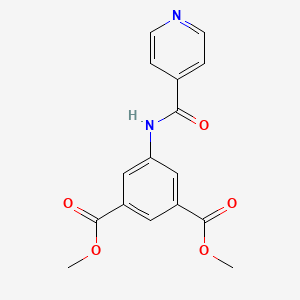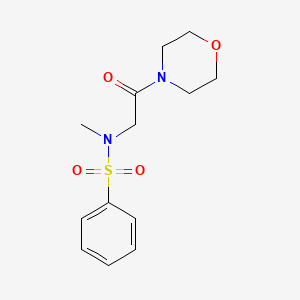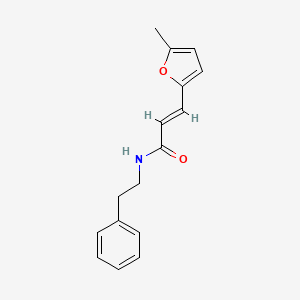![molecular formula C15H13NO4 B5714872 2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as HMAF, and its chemical formula is C16H15NO4. HMAF is a derivative of 5-methylfurfural, a compound found in various plant sources. The synthesis of HMAF involves the reaction of 5-methylfurfural with 2-aminophenol and acryloyl chloride, followed by hydrolysis and purification. HMAF has been shown to exhibit various biochemical and physiological effects, making it a promising compound for research purposes.
作用机制
The mechanism of action of HMAF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. HMAF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. HMAF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects:
HMAF has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which is believed to be due to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. HMAF also exhibits anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2 and NF-κB. Additionally, HMAF has been shown to inhibit the growth of certain cancer cells, including breast cancer and colon cancer cells.
实验室实验的优点和局限性
HMAF has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and purified to a high degree of purity. HMAF has also been shown to exhibit various biochemical and physiological effects, making it a promising compound for research purposes. However, there are also some limitations to the use of HMAF in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research involving HMAF. One potential area of research is the development of HMAF derivatives with improved pharmacological properties. Another potential area of research is the investigation of the mechanism of action of HMAF, which may lead to the development of new drugs targeting inflammation and cancer. Additionally, further studies are needed to determine the safety and efficacy of HMAF in vivo, which may pave the way for its use in clinical trials.
合成方法
The synthesis of HMAF involves several steps. First, 5-methylfurfural is reacted with 2-aminophenol in the presence of a base catalyst to form an intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product, HMAF. The product is then purified using various techniques such as column chromatography and recrystallization. The yield of HMAF obtained from this process is typically around 50-60%.
科学研究应用
HMAF has potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising compound for the development of new drugs. HMAF has also been shown to inhibit the growth of certain cancer cells, suggesting its potential as an anticancer agent. Additionally, HMAF has been used as a precursor for the synthesis of various other compounds, such as HMAF derivatives with improved pharmacological properties.
属性
IUPAC Name |
2-hydroxy-N-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-6-7-11(20-10)8-9-14(18)16-15(19)12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,16,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPSKLXSKVYCMJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)

![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)

![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)



![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)